molecular formula C8H7ClO3 B063436 3-Chlorophenylglyoxal hydrate CAS No. 177288-16-3

3-Chlorophenylglyoxal hydrate

Cat. No.: B063436
CAS No.: 177288-16-3
M. Wt: 186.59 g/mol
InChI Key: QDPIMXWMDQVBKT-UHFFFAOYSA-N
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Description

3-Chlorophenylglyoxal hydrate is an organic compound with the molecular formula C8H7ClO3. It is a derivative of phenylglyoxal, where a chlorine atom is substituted at the third position of the phenyl ring. This compound is typically used in research settings and has various applications in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorophenylglyoxal hydrate can be synthesized through several methods. One common approach involves the chlorination of phenylglyoxal under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the selective formation of the 3-chloro derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the chlorination step followed by purification through crystallization or distillation to obtain the pure hydrate form.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or aldehydes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-Chlorobenzoic acid

    Reduction: 3-Chlorophenylglycol

    Substitution: 3-Aminophenylglyoxal or 3-Thiophenylglyoxal

Scientific Research Applications

3-Chlorophenylglyoxal hydrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chlorophenylglyoxal hydrate involves its interaction with biological molecules, particularly proteins and enzymes. It can form covalent bonds with amino acid residues, leading to the inhibition or modification of enzyme activity. This interaction is often used to study enzyme mechanisms and to develop enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    Phenylglyoxal: The parent compound without the chlorine substitution.

    4-Chlorophenylglyoxal: A similar compound with the chlorine atom at the fourth position.

    3-Bromophenylglyoxal: A bromine-substituted analog.

Uniqueness

3-Chlorophenylglyoxal hydrate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the third position influences its electronic properties and reactivity, making it a valuable compound for targeted chemical synthesis and biological studies.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPIMXWMDQVBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625634
Record name (3-Chlorophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177288-16-3
Record name (3-Chlorophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorophenylglyoxal hydrate
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